![molecular formula C10H18ClNO2 B1463609 Tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate CAS No. 876589-13-8](/img/structure/B1463609.png)
Tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular formula of Tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate is C10H18ClNO2 . The InChI code is 1S/C10H18ClNO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7H2,1-3H3/t8-/m0/s1 .Physical And Chemical Properties Analysis
Tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate is a liquid at room temperature . It has a molecular weight of 219.71 . The compound should be stored sealed in a dry environment at 2-8°C .Scientific Research Applications
Asymmetric Synthesis and Catalysis
- Enantioselective Synthesis: One research application of tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate is in the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy. This method provides an efficient route to chiral pyrrolidine derivatives with high yield and excellent enantioselectivity, important for pharmaceutical synthesis (Chung et al., 2005).
Structural Studies and Material Science
- Crystal Structure Analysis: The compound has been used in the synthesis of structurally unique pyrrolidine derivatives, whose crystal structures provide insights into molecular conformations and potential reactivity patterns. For example, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, synthesized using tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate, was characterized through X-ray diffraction, highlighting the utility of such compounds in detailed structural studies (Naveen et al., 2007).
Advanced Organic Synthesis Techniques
- Novel Synthesis Methods: Research has demonstrated the use of tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate in developing novel synthetic routes, such as the synthesis of highly functionalized 2-pyrrolidinones. These methodologies enable the creation of complex molecules with potential applications in drug discovery and development (Sasaki et al., 2020).
Pharmaceutical and Biomedical Applications
- Drug Synthesis and Development: The compound plays a critical role in the synthesis of intermediates for pharmaceuticals, illustrating its versatility and importance in drug development processes. For instance, its use in the asymmetric synthesis of polyfluoroalkylated prolinols showcases the compound's utility in creating molecules with significant pharmacological potential (Funabiki et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
Mode of Action
Biochemical Pathways
It is known to be a useful building block in the synthesis of several novel organic compounds.
Action Environment
The action of Tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate can be influenced by environmental factors. For example, the stability of a similar compound, 1-tert-butoxycarbonyl-3-pyrrolidone, is related to the pH of the solution. In a more acidic environment (pH < 2), the Boc protecting group may undergo hydrolysis, reducing the stability of the compound. In a neutral or slightly acidic environment (ph 4-6), it can exist relatively stably .
properties
IUPAC Name |
tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOBWMKNMWVILV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679929 | |
Record name | tert-Butyl 3-(chloromethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
876589-13-8 | |
Record name | tert-Butyl 3-(chloromethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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